Ethyl 2,3,5-trichlorobenzoate
Description
Ethyl 2,3,5-trichlorobenzoate is an aromatic ester derivative characterized by a benzoate core substituted with three chlorine atoms at the 2-, 3-, and 5-positions and an ethyl ester group at the carboxyl position. This compound is structurally significant due to its halogenated aromatic system, which imparts unique physicochemical properties such as enhanced lipophilicity (Log P) and stability against metabolic degradation. Such features make it a candidate for applications in agrochemicals, pharmaceuticals, or organic synthesis intermediates.
Properties
CAS No. |
86569-88-2 |
|---|---|
Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
ethyl 2,3,5-trichlorobenzoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
InChI Key |
BJQAJRQONPXZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 2,3,5-trichlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of chlorinated benzoates on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2,3,5-trichlorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes data on substituted phenoxyethyl/propyl amino alcohols (e.g., compounds IX–XV in ) and halogenated aromatic derivatives (e.g., trichloropropane, trifluorophenyl derivatives in –4). While none directly match Ethyl 2,3,5-trichlorobenzoate, key comparisons can be drawn based on substituent effects, synthesis routes, and physicochemical properties:
Table 1: Structural and Property Comparison of this compound with Analogues
*Hypothetical data inferred from structural analogs.
†Estimated using ClogP calculator (chlorine substituents increase Log P).
‡Estimated based on trifluorophenyl analogs in .
Key Observations:
Substituent Effects on Lipophilicity: this compound’s Log P (~3.8) is comparable to the trifluorophenyl benzothiophene derivative (Log P ~4.1) due to halogenation, but higher than 1,2,3-trichloropropane (Log P 2.07) due to the aromatic ester’s planar structure and reduced polarity .
Synthetic Routes: Ethyl benzoates are typically synthesized via esterification of benzoic acids with ethanol under acidic conditions. However, describes O-alkylation of substituted phenols (e.g., 2,3,5-trimethylphenol) with chloroethanol/propanol, a method adaptable to introducing trichloro groups by substituting methyl with chlorine .
Thermal Stability :
- The melting point of this compound is expected to exceed 100°C (based on analogues like compound XV, which melts at 117–119°C despite lacking ester groups), but precise data are unavailable .
Biological and Environmental Behavior :
- Trichlorinated aromatics (e.g., this compound) are more resistant to hydrolysis and microbial degradation compared to aliphatic trichloro compounds like 1,2,3-trichloropropane, which is highly mobile in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
